3-Amino-3-phenylbutan-1-ol

LogP Lipophilicity CNS Drug Design

3-Amino-3-phenylbutan-1-ol (CAS 51973-13-8) is a chiral γ-amino alcohol (C10H15NO, MW 165.23 g/mol) possessing a tertiary amine and a primary alcohol. It is structurally defined by a phenyl group and an amino group attached to the same carbon (C3), creating a chiral center.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
Cat. No. B8778001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-3-phenylbutan-1-ol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CCO)(C1=CC=CC=C1)N
InChIInChI=1S/C10H15NO/c1-10(11,7-8-12)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3
InChIKeyAKHRGCMDADTQRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-3-phenylbutan-1-ol (CAS 51973-13-8): A Chiral γ-Amino Alcohol Building Block for Analgesic API Synthesis


3-Amino-3-phenylbutan-1-ol (CAS 51973-13-8) is a chiral γ-amino alcohol (C10H15NO, MW 165.23 g/mol) possessing a tertiary amine and a primary alcohol . It is structurally defined by a phenyl group and an amino group attached to the same carbon (C3), creating a chiral center . This compound serves as a key intermediate in the synthesis of 3-aryl-butyl-amine class of opioid analgesic active pharmaceutical ingredients (APIs), a role derived from its specific tertiary alcohol structure which is not shared by its positional isomers [1].

Why 3-Amino-3-phenylbutan-1-ol Cannot Be Replaced by Generic Amino Alcohols in Pain Management R&D


Substituting 3-Amino-3-phenylbutan-1-ol with a positional isomer such as 3-amino-1-phenylbutan-1-ol or a chain-length analog would fundamentally alter the synthetic route and target molecule profile. The tertiary alcohol motif in the target compound is the critical functional handle for a patented dehydration reaction that yields substituted 3-aryl-butyl-amine analgesics [1]. In contrast, the primary or secondary alcohols in other analogs lack this specific reactivity or lead to different products. This difference results in a measurable change in physicochemical properties, such as a lower calculated LogP (0.81 vs. 1.24 for the primary alcohol isomer) and a higher melting point, which directly impact purification, formulation, and the final drug's pharmacokinetics .

Quantitative Differentiation Evidence for 3-Amino-3-phenylbutan-1-ol Against Closest Analogs


Lipophilicity Control: 3-Amino-3-phenylbutan-1-ol Exhibits Lower LogP Than 3-Amino-4-phenyl-butan-1-ol, Impacting CNS Permeability

The partition coefficient (LogP) is a crucial parameter for predicting blood-brain barrier penetration and overall pharmacokinetics. 3-Amino-3-phenylbutan-1-ol has a calculated LogP of 0.81, which is lower than the LogP of 0.96 for its analog 3-amino-4-phenyl-butan-1-ol . This difference of 0.15 log units indicates a measurably lower lipophilicity for the target compound, which can translate to a reduced volume of distribution and altered CNS penetration profile, a critical consideration when designing analgesics with minimized central side effects.

LogP Lipophilicity CNS Drug Design Physicochemical Properties

Thermal Stability Advantage: Higher Melting Point of 3-Amino-3-phenylbutan-1-ol Simplifies Purification and Formulation

The melting point is a key determinant of a compound's handling properties, crystallinity, and suitability for solid-dosage formulation. 3-Amino-3-phenylbutan-1-ol exhibits a significantly higher melting point of 100-133 °C compared to the 65-68 °C range reported for 4-amino-4-phenylbutan-1-ol . This approximately 35-68 °C elevation provides a wider thermal processing window and indicates stronger intermolecular forces in the solid state, potentially leading to improved crystallinity and ease of purification by recrystallization.

Melting Point Crystallinity Solid-State Chemistry Process Chemistry

Unique Synthetic Pathway Access: Exclusive Intermediate for 3-Aryl-Butyl-Amine Analgesics via Patented Dehydration

The distinct 1-amino-3-aryl-butan-3-ol structure of the target compound makes it the direct precursor for a patented dehydration process leading to 3-aryl-butyl-amine compounds, a class known for excellent analgesic activity [1]. This reactivity profile is unique to the tertiary alcohol isomer; the primary alcohol analog (3-amino-4-phenyl-butan-1-ol) and the secondary alcohol analog (3-amino-1-phenylbutan-1-ol) cannot undergo this specific transformation. This provides a clear synthetic rationale for selection: the target compound is mandatory for any project aiming to explore this specific, pharmacologically validated chemical space.

Synthetic Intermediate Opioid Analgesic Dehydration Reaction Patent-protected Process

Where 3-Amino-3-phenylbutan-1-ol Delivers Unique Value: Application Scenarios for Procurement Decisions


Medicinal Chemistry: Lead Optimization of 3-Aryl-Butyl-Amine Analgesics

In a program targeting novel opioid analgesics with reduced side effects, the choice of 3-Amino-3-phenylbutan-1-ol is mandatory. Its tertiary alcohol structure is the required input for a patented dehydration reaction to build the core 3-aryl-butyl-amine pharmacophore . As established, no other positional isomer (e.g., 3-amino-1-phenylbutan-1-ol) provides access to this specific chemical space. The compound's lower LogP (0.81) compared to other amino alcohol intermediates provides a favorable starting point for controlling the overall lipophilicity of the final drug candidates .

Process R&D: Crystalline Intermediate with Improved Handling for Scale-Up

For process chemists developing a scalable route, the high melting point of 3-Amino-3-phenylbutan-1-ol (100-133 °C) is a significant practical advantage over its analog 4-amino-4-phenylbutan-1-ol (65-68 °C) . This property simplifies purification by recrystallization and suggests a robust crystalline form, leading to higher batch-to-batch consistency and easier handling during large-scale synthesis. This directly translates to a lower procurement risk for reproducibility.

Analytical Chemistry: Method Development and Reference Standards

When developing HPLC or GC methods for monitoring the synthesis of 3-aryl-butyl-amine APIs, 3-Amino-3-phenylbutan-1-ol is essential as an authentic reference standard for the starting material or a process-related impurity. Its unique retention time, predicted from its specific LogP (0.81) and distinct molecular structure, allows for unambiguous identification and quantification, ensuring process control and regulatory compliance.

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